N-(2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O6S/c1-32-20-11-7-5-9-18(20)28-25(30)16-29-19-10-6-8-12-23(19)36-24(15-26(29)31)17-13-21(33-2)27(35-4)22(14-17)34-3/h5-14,24H,15-16H2,1-4H3,(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCXKUUVUNSNGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a complex organic compound that has garnered interest for its potential biological activities, particularly in the realm of anticancer research. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazepine core with multiple methoxy substitutions, which are known to influence biological activity. The structural formula can be represented as follows:
Research indicates that compounds with similar structural characteristics often exhibit their biological effects through the inhibition of tubulin polymerization and interference with cell cycle progression. The presence of the 3,4,5-trimethoxyphenyl group is particularly significant as it has been associated with enhanced anticancer activity.
Efficacy in Cell Lines
Recent studies have evaluated the anticancer properties of this compound against various human cancer cell lines. Notably:
- A375 (melanoma) : The compound demonstrated significant antiproliferative effects with an IC50 value in the nanomolar range.
- M14 (melanoma) : Similar potency was observed with IC50 values indicating effective inhibition of cell growth.
- RPMI7951 (melanoma) : The compound also inhibited this cell line effectively.
The following table summarizes the IC50 values observed in these studies:
| Cell Line | IC50 Value (nM) |
|---|---|
| A375 | 1.1 |
| M14 | 1.2 |
| RPMI7951 | 3.3 |
These results suggest that the compound may be a promising candidate for further development as an anticancer agent.
Case Studies and Research Findings
-
Study on Tubulin Polymerization :
A study highlighted that derivatives similar to this compound inhibited tubulin polymerization effectively. Compounds derived from the thiazepine scaffold were shown to disrupt mitotic spindle formation in cancer cells, leading to apoptosis. -
Cell Cycle Analysis :
Flow cytometry analysis revealed that treatment with this compound resulted in an accumulation of cells in the G2/M phase of the cell cycle across several cancer cell lines. This suggests that the compound may induce cell cycle arrest, which is a common mechanism for anticancer agents. -
Caspase Activation :
The activation of caspase-3 was observed at lower concentrations (around 2 µM), indicating the compound’s potential to induce apoptosis through intrinsic pathways.
Comparison with Similar Compounds
Benzo[b][1,4]Thiazepine vs. Quinazolinone Derivatives
Compound 12 from : 2-((4-Oxo-3-(3,4,5-trimethoxybenzyl)-3,4-dihydroquinazolin-2-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide
- Core Structure: Quinazolinone (six-membered ring with two nitrogens) vs. benzo[b][1,4]thiazepine (seven-membered ring with sulfur and nitrogen).
- Substituents : Both feature 3,4,5-trimethoxyphenyl groups, but the target compound’s larger ring may confer distinct conformational flexibility and binding interactions.
- Biological Implications: Quinazolinones are associated with kinase inhibition, while thiazepines may target tubulin or other macromolecules .
Benzo[b][1,4]Thiazepine vs. Thiazolo[4,5-d]Pyridazin
Compound from : N-(4-Chlorophenyl)-2-[2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide
- Core Structure: Thiazolo[4,5-d]pyridazin (fused bicyclic system) vs. monocyclic thiazepine.
Substituent Modifications
Preparation Methods
Thiazepin Core Synthesis via Cyclocondensation
The benzo[b]thiazepin-4-one core is synthesized through a cyclocondensation reaction between 2-aminobenzenethiol derivatives and α,β-unsaturated ketones. For this compound, 3,4,5-trimethoxyphenyl acryloyl chloride reacts with 2-amino-5-methoxyphenylthiol in anhydrous methanol under acidic conditions (glacial acetic acid, 60–70°C, 2 hours). The reaction proceeds via Michael addition followed by intramolecular cyclization, yielding the intermediate 2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b]thiazepin-4-one with a reported yield of 65–70%.
Critical Parameters :
N-Alkylation for Acetamide Side Chain Introduction
The acetamide moiety is introduced via N-alkylation of the thiazepin nitrogen. A two-step protocol is employed:
- Chloroacetylation : The thiazepin intermediate reacts with chloroacetyl chloride in dichloromethane (DCM) using triethylamine as a base (0–5°C, 1 hour).
- Amidation : The resulting chloroacetamide intermediate couples with 2-methoxyaniline in acetonitrile under reflux (12 hours, 80°C), facilitated by potassium iodide as a catalyst.
Yield Optimization :
Stereochemical Control during Functionalization
The 3,4-dihydrobenzo[b]thiazepin-5(2H)-yl group introduces a stereogenic center at C2. Patent data reveals that chiral resolution using di-p-toluoyl-L-tartrate salt crystallization achieves enantiomeric excess (ee) >98% for the (R)-isomer. Alternatively, asymmetric hydrogenation with iridium catalysts (e.g., Ir(COD)₂BArF) under 10 bar H₂ pressure provides a 75% yield of the desired stereoisomer.
Comparative Analysis of Synthetic Routes
Scalability and Industrial Feasibility
Patent WO2016020785A1 describes a kilogram-scale synthesis using continuous flow reactors for the cyclocondensation step, achieving a 75% isolated yield with a throughput of 1.2 kg/day. Critical adjustments include:
- Solvent Recycling : Dichloromethane/hexanes (1:2 v/v) mixtures are recovered via distillation, reducing waste.
- In-Line Analytics : FT-IR monitors reaction progress, ensuring <2% residual acryloyl chloride.
Challenges and Mitigation Strategies
Byproduct Formation during Amidation
The primary byproduct, N-(2-methoxyphenyl)-2-chloroacetamide, arises from incomplete substitution. This is mitigated by:
Oxidative Degradation of the Thiazepin Core
The sulfide bridge in the thiazepin ring is susceptible to oxidation. Storage under nitrogen atmosphere and addition of antioxidants (e.g., BHT at 0.1% w/w) prevent sulfoxide formation during long-term storage.
Q & A
Q. What are the key steps in synthesizing N-(2-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide?
The synthesis typically involves multi-step reactions:
- Condensation : Formation of the thiazepine core via cyclization of precursors under reflux conditions.
- Functionalization : Introduction of the methoxyphenyl and acetamide groups using coupling reagents (e.g., DCC or HATU).
- Oxidation/Reduction : Controlled oxidation of intermediates with agents like KMnO₄ or reduction using NaBH₄/Pd-C to stabilize reactive moieties . Key analytical methods include HPLC for purity assessment and NMR for structural confirmation .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : To resolve structural ambiguities, particularly for distinguishing diastereomers or confirming regiochemistry in the thiazepine ring .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray Crystallography (if available): To determine absolute stereochemistry and solid-state packing .
Q. What are the primary biological targets or pathways investigated for this compound?
Structural analogs suggest potential interactions with:
- Kinases or GPCRs : Due to the thiazepine core’s resemblance to known pharmacophores.
- Enzymes with redox-active sites : The 4-oxo group may participate in hydrogen bonding or chelation . Preliminary assays should include enzyme inhibition studies (e.g., fluorescence-based assays) and cell viability profiling .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but may require strict temperature control (e.g., 0–5°C for acid-sensitive steps) .
- Catalyst Screening : Pd-C or Ni catalysts for hydrogenation steps, with attention to catalyst loading (5–10 wt%) and H₂ pressure (1–3 atm) .
- Workflow Automation : Use of flow chemistry for exothermic reactions (e.g., cyclizations) to minimize side products .
Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Variable Temperature (VT) NMR : To identify dynamic processes (e.g., ring inversion in the thiazepine moiety) .
- 2D NMR Techniques : HSQC and HMBC to assign coupling constants and confirm through-space correlations .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data .
Q. What strategies are effective in studying structure-activity relationships (SAR) for this compound?
- Analog Library Synthesis : Modify substituents systematically (e.g., replace 3,4,5-trimethoxyphenyl with halogenated or alkylated variants) .
- Pharmacophore Mapping : Use software like Schrödinger’s Phase to identify critical hydrogen bond donors/acceptors .
- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity using regression models .
Methodological Challenges and Solutions
Q. How to address low solubility in biological assays?
- Co-solvent Systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to improve bioavailability .
Q. What computational tools are recommended for docking studies?
- AutoDock Vina or Glide : For preliminary docking into target proteins (e.g., kinases), validated with MD simulations (AMBER or GROMACS) to assess binding stability .
- Binding Energy Scoring : MM-GBSA calculations to rank ligand poses and prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
